molecular formula C22H23N3O3S B2979717 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797602-38-0

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2979717
CAS RN: 1797602-38-0
M. Wt: 409.5
InChI Key: PSFKUDXMDLZQIP-UHFFFAOYSA-N
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Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Compounds with complex structures, including those related to the specified compound, have been explored for their catalytic properties. For example, research by Chen et al. (2016) on benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes showcases rhodium-catalyzed selective C-C bond activation. This process yields valuable organic structural units, which are crucial in the synthesis of various organic compounds, indicating the potential of such compounds in catalytic applications (Chen et al., 2016).

Drug Design and Pharmacology

The design of novel therapeutic agents often leverages compounds with sulfonamide moieties due to their versatile biological activities. Research into the development of cyclopentane-1,3-dione thromboxane receptor antagonists by Wang et al. (2014) illustrates the creation of potent analogues with significant activity, highlighting the importance of such compounds in the design of new drugs (Wang et al., 2014).

Antimicrobial and Anticancer Activities

The synthesis of optically active sulfonamide derivatives with herbicidal activity, as demonstrated by Hosokawa et al. (2001), and the exploration of 1,4‐Naphthoquinone derivatives for their anticancer properties (Ravichandiran et al., 2019), reflect the broad applicability of such compounds in developing treatments against various diseases. These studies indicate the potential of structurally similar compounds in medicinal chemistry, particularly in antimicrobial and anticancer drug development.

Antioxidant, Analgesic, and Anti-Inflammatory Actions

The computational and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, for toxicity assessment and their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018), showcases the multifaceted applications of these compounds in addressing various biological targets and disorders.

properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-29(27,19-12-11-15-5-1-2-6-17(15)13-19)25-20-8-4-3-7-18(20)14-21-23-22(24-28-21)16-9-10-16/h3-4,7-8,11-13,16,25H,1-2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFKUDXMDLZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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